Hexyldecyl stearate

Description

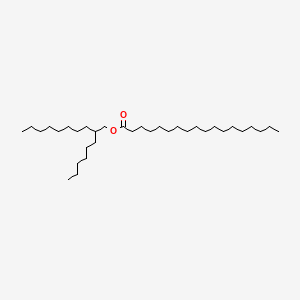

Structure

2D Structure

Properties

CAS No. |

17618-45-0 |

|---|---|

Molecular Formula |

C34H68O2 |

Molecular Weight |

508.9 g/mol |

IUPAC Name |

2-hexyldecyl octadecanoate |

InChI |

InChI=1S/C34H68O2/c1-4-7-10-13-15-16-17-18-19-20-21-22-23-25-28-31-34(35)36-32-33(29-26-12-9-6-3)30-27-24-14-11-8-5-2/h33H,4-32H2,1-3H3 |

InChI Key |

MWKPHOIHTLQZIY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC |

Origin of Product |

United States |

Synthetic Pathways and Production Methodologies for Hexyldecyl Stearate

Esterification Reaction Mechanisms and Kinetics for Hexyldecyl Stearate (B1226849) Synthesis

The formation of hexyldecyl stearate is accomplished through the creation of an ester bond between the carboxyl group of stearic acid and the hydroxyl group of hexyldecanol. atamankimya.comtiiips.com This transformation can be achieved through several synthetic routes, most notably direct acid-catalyzed esterification and potentially through transesterification.

Acid-catalyzed esterification is the most common method for producing this compound. atamankimya.comtiiips.comatamankimya.com This process involves the direct reaction between stearic acid and hexyldecanol in the presence of an acid catalyst. The reaction is typically heated to increase the rate of reaction and drive the equilibrium towards the formation of the ester. atamankimya.comtiiips.comatamankimya.com

The mechanism, known as Fischer esterification, proceeds as follows:

Protonation: The acid catalyst protonates the carbonyl oxygen of the stearic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: The hydroxyl group of the hexyldecanol acts as a nucleophile, attacking the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination: The water molecule is eliminated, and a proton is removed from the remaining hydroxyl group, regenerating the acid catalyst and forming the this compound ester.

Transesterification is another viable, though less direct, pathway for the synthesis of this compound. This process involves the reaction of an existing ester, such as methyl stearate or ethyl stearate, with hexyldecanol in the presence of a catalyst. researchgate.netmdpi.com In this reaction, the hexyldecanol displaces the methanol or ethanol from the initial ester, forming this compound and the corresponding alcohol as a byproduct.

This reaction can be catalyzed by either acids or bases. researchgate.net The general steps are:

A triglyceride reacts with an alcohol.

The reaction leads to the formation of diglycerides, which then react with more alcohol to form monoglycerides.

Finally, the monoglycerides react with alcohol to produce esters (biodiesel) and glycerol. mdpi.com

While widely used in biodiesel production from triglycerides, the principles are applicable to the synthesis of specialty esters. researchgate.netmdpi.com The choice of catalyst and reaction conditions depends on the specific starting materials and desired purity of the final product. The removal of the alcohol byproduct (e.g., methanol) is necessary to shift the equilibrium towards the product side.

Precursor Sourcing and Derivation for this compound Manufacturing

The properties and sustainability profile of this compound are influenced by the origin of its precursors: hexyldecanol and stearic acid. These raw materials can be derived from either petrochemical or oleochemical feedstocks.

Hexyldecanol , a 16-carbon branched-chain fatty alcohol, is typically derived from petrochemical sources. atamankimya.comtiiips.com These processes often involve the oligomerization of ethylene or other petroleum-derived olefins to produce the required carbon chain length, followed by functionalization to introduce the hydroxyl group.

Stearic Acid , an 18-carbon saturated fatty acid, is predominantly sourced from oleochemicals, which are fats and oils of natural origin. atamankimya.comtiiips.comsmart-tbk.com It is obtained through the hydrolysis (or "splitting") of triglycerides from animal fats (like tallow) or vegetable oils (such as palm oil or soybean oil), followed by distillation and fractionation to isolate the stearic acid. smart-tbk.comfosfa.org

The selection between petrochemical and oleochemical sources involves a trade-off between cost, availability, and sustainability. Oleochemicals are derived from renewable resources and are often biodegradable, which can be an advantage in environmentally sensitive applications. resourcewise.comscispace.com

| Precursor | Primary Source | Derivation Pathway | Key Characteristics |

|---|---|---|---|

| Hexyldecanol | Petrochemical | Derived from the oligomerization of petroleum-based olefins (e.g., ethylene). | Based on finite fossil fuel resources. Consistent quality and high purity. |

| Stearic Acid | Oleochemical | Derived from the hydrolysis of animal or vegetable fats and oils (e.g., tallow, palm oil). atamankimya.comtiiips.com | Based on renewable resources. acme-hardesty.com Sustainability depends on agricultural practices. Biodegradable. resourcewise.com |

Optimization of this compound Synthesis Parameters

To maximize the efficiency of this compound production, key reaction parameters must be carefully controlled and optimized. The goal is to achieve the highest possible conversion of reactants into the desired ester while minimizing reaction time, energy consumption, and the formation of impurities.

Temperature and reaction time are critical, interdependent variables in the esterification process. The optimization of these parameters is essential for achieving high yields and purity.

Temperature: Increasing the reaction temperature generally accelerates the rate of esterification, allowing the reaction to reach equilibrium more quickly. uny.ac.id However, excessively high temperatures can lead to undesirable side reactions, such as dehydration of the alcohol or degradation of the reactants and products, which would reduce the purity and yield of the final product. For the synthesis of a similar wax ester, oleyl oleate, a maximum yield was achieved at a moderate temperature of 53.9°C, indicating that extreme temperatures are not always optimal. ikm.org.my

Reaction Time: The reaction must be allowed to proceed for a sufficient duration to maximize the conversion of stearic acid and hexyldecanol into this compound. As the reaction approaches equilibrium, the rate of formation of the ester slows down. The optimal reaction time is the point at which maximum yield is achieved without unnecessarily expending energy or risking product degradation from prolonged exposure to heat. Studies on similar ester syntheses have shown that optimal yields can often be reached within a few hours. For instance, the synthesis of oleyl oleate was optimized at a reaction time of 3 hours and 30 minutes. ikm.org.my

The relationship between these parameters is often investigated using statistical methods like Response Surface Methodology (RSM) to identify the ideal conditions for maximizing yield. ikm.org.my

| Parameter | Effect on Reaction | Optimized Value Example |

|---|---|---|

| Temperature | Increases reaction rate. High temperatures can cause degradation. | 53.9°C |

| Reaction Time | Allows reaction to proceed to completion. Prolonged time can be inefficient. | 3.5 hours |

| Agitation Speed | Improves mixing and contact between reactants and catalyst. | 172.9 rpm |

| Substrate Molar Ratio | Affects reaction equilibrium and ensures complete conversion of the limiting reactant. | 2:24 (Acid:Alcohol) |

| Resulting Yield | The outcome of optimized parameters. | 96.00% |

Catalyst Selection and Performance in this compound Esterification

The efficiency of this compound synthesis is highly dependent on the choice of catalyst, which serves to accelerate the reaction rate. hscprep.com.au The esterification of fatty acids with long-chain or branched alcohols like 2-hexyldecanol can be catalyzed by various homogeneous and heterogeneous acid catalysts. rsc.org

Homogeneous Catalysts: Traditional homogeneous catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and organic sulfonic acids such as p-toluenesulfonic acid (p-TSA). google.com While effective in achieving high conversion rates, these catalysts can lead to corrosion issues and are often difficult to separate from the final product, necessitating complex purification steps like neutralization and washing. rsc.org Milder organic acids, like oxalic acid, have also been explored for the esterification of stearic acid, though they may require longer reaction times or higher catalyst loading. Lewis acids, such as ferric chloride hexahydrate (FeCl₃·6H₂O), have shown high activity in the esterification of long-chain acids and alcohols, offering an alternative to Brønsted acids. acs.org

Heterogeneous Catalysts: To overcome the challenges associated with homogeneous catalysts, research has focused on solid acid catalysts. These catalysts are easily separable from the reaction mixture, reusable, and generally less corrosive. nottingham.edu.cnscispace.com Categories of solid acid catalysts applicable to fatty acid esterification include:

Ion-Exchange Resins: Sulfonic acid-based resins (e.g., Dowex, Amberlyst 15) provide acidic sites for the reaction and their catalytic activity is influenced by their swelling properties, which allow reactant access to the active sites. acs.orgscispace.com

Acid-Activated Clays: Montmorillonite clays (e.g., KSF/0) have been used effectively as acidic catalysts for producing fatty acid esters. mdpi.com Their performance is linked to their surface area and acidity. mdpi.com

Sulfated Metal Oxides: Materials like sulfated zirconia and tin oxide are considered solid superacids and demonstrate high catalytic activity in esterification reactions. scispace.com

Heteropolyacids (HPAs): These compounds, such as cerium (III) antimony phosphomolybdate, possess strong acid characteristics and have been shown to effectively promote the esterification of stearic acid. researchgate.net

| Catalyst Type | Examples | Typical Reaction Conditions | Performance Characteristics & Findings |

|---|---|---|---|

| Homogeneous Mineral Acid | Sulfuric Acid (H₂SO₄) | Temperature: 65-180°C; Molar Ratio (Alcohol/Acid): >1:1 | High conversion rates; Can cause side reactions and discoloration; Requires neutralization post-reaction. sciencemadness.org |

| Homogeneous Organic Acid | p-Toluenesulfonic Acid (p-TSA) | Temperature: ~120°C | Effective catalyst with fewer side reactions like tar formation compared to H₂SO₄. google.comsciencemadness.org |

| Homogeneous Lewis Acid | Ferric Chloride Hexahydrate (FeCl₃·6H₂O) | Temperature: Refluxing solvent (e.g., mesitylene) | Highly active for esterification of long-chain acids and alcohols; Quantitative yields reported for primary fatty acids. acs.org |

| Heterogeneous Ion-Exchange Resin | Amberlyst 15, Dowex 50WX8 | Temperature: 120-150°C | Good reusability; Activity depends on swelling properties; Can also catalyze side reactions like ether formation from the alcohol. scirp.org |

| Heterogeneous Acid Clay | Montmorillonite KSF/0 | Temperature: ~150°C | Effective for esterification with both anhydrous and hydrated short-chain alcohols; Performance linked to surface area and acidity. mdpi.com |

| Heterogeneous Heteropolyacid | Cerium (III) Antimony Phosphomolybdate (CeSbPMo) | Temperature: 100-130°C | Demonstrates remarkable catalytic performance even at low concentrations (e.g., 3 wt%). researchgate.net |

Post-Synthesis Purification and Isolation Techniques for this compound

Following the esterification reaction, the crude product is a mixture containing this compound, unreacted starting materials (stearic acid and 2-hexyldecanol), the catalyst, and water. scienceready.com.au A multi-step purification process is required to isolate the final high-purity ester suitable for cosmetic applications. atamankimya.com The initial steps typically involve catalyst removal and neutralization. If a homogeneous acid catalyst was used, the mixture is treated with a weak base, such as a sodium carbonate or sodium bicarbonate solution, to neutralize the acid and any remaining unreacted stearic acid, forming water-soluble salts. hscprep.com.auweebly.com The mixture is then washed with water to remove these salts, excess alcohol, and other water-soluble impurities. google.com

Advanced Distillation, Filtration, and Drying Methodologies for this compound

Given that this compound is a high-boiling point ester, specialized techniques are necessary to achieve the high degree of purity required for its applications, particularly in the cosmetics industry. google.com

Advanced Distillation: To separate the ester from less volatile impurities and any residual reactants, vacuum distillation is employed. google.com Operating at a very high vacuum (e.g., 0.05 to 20 mm Hg) allows the distillation to occur at lower temperatures, which is crucial for preventing thermal decomposition of the ester that could otherwise lead to discoloration, odor formation, and an increase in acidity. google.com An advanced variation is steam stripping or inert gas stripping, often performed in successive stages. This process involves bubbling steam or an inert gas through the heated crude ester under vacuum. This is particularly effective for removing the final traces of excess alcohol, as many alcohols form minimum-boiling azeotropes with water, facilitating their removal at lower temperatures. google.com

Advanced Filtration: After distillation, the ester may still contain fine particulates or impurities that can cause haze or turbidity. For cosmetic-grade esters, achieving a clear, bright product is essential. Depth filtration is a common advanced methodology used for this purpose. ertelalsop.com This process involves passing the ester through a filter medium, such as one made of cellulose, which traps particulates, salts, and even residual water within its matrix. ertelalsop.com In some cases, the filter media can be impregnated with adsorbents like powdered activated carbon to remove color bodies and other dissolved impurities, a process known as decolorization. ertelalsop.com For viscous esters, this filtration is often carried out at an elevated temperature (e.g., 75-80°C) to lower the viscosity and improve filterability. google.com

Advanced Drying: The final step is to remove any remaining water from the purified ester. While vacuum drying is common, more advanced integrated systems like Agitated Nutsche Filter Dryers (ANFDs) can be used. powdersystems.com An ANFD is a versatile piece of equipment that combines filtration and drying in a single, contained unit. powdersystems.com After the ester is filtered, the resulting product cake can be washed and then dried under vacuum within the same vessel. The internal agitator aids in achieving uniform drying throughout the batch by continuously mixing the product. powdersystems.com For some low-viscosity esters, a melt-drying process can be used, where the wet ester is heated above its melting point under drying conditions to form a clear melt, followed by rapid chilling to solidify the final product. google.com

| Purification Stage | Methodology | Objective | Key Parameters/Considerations |

|---|---|---|---|

| Neutralization & Washing | Treatment with aqueous basic solution (e.g., Na₂CO₃), followed by water washes. | Remove homogeneous acid catalyst and unreacted stearic acid. | Forms soluble salts that are removed in the aqueous phase. weebly.com |

| Distillation | Vacuum Distillation / Steam Stripping | Separate the high-boiling ester from unreacted alcohol and other volatile/non-volatile impurities. | High vacuum (0.05-20 mm Hg) is used to lower the boiling temperature and prevent thermal degradation. google.com |

| Filtration | Depth Filtration | Remove haze, particulates, residual salts, and free water to ensure product clarity. | May use media impregnated with activated carbon for decolorization; often performed at elevated temperatures for viscous esters. ertelalsop.com |

| Drying | Agitated Nutsche Filter Dryer (ANFD) / Vacuum Drying | Remove final traces of water and solvents. | ANFDs provide an integrated and contained system for filtration and drying, ensuring product homogeneity. powdersystems.com |

Advanced Characterization and Analytical Methodologies for Hexyldecyl Stearate

Spectroscopic Analysis of Hexyldecyl Stearate (B1226849)

Spectroscopic techniques are indispensable for the detailed structural elucidation of Hexyldecyl stearate.

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the analysis of this compound, the most prominent absorption band is the ester carbonyl (C=O) stretch, which typically appears in the range of 1745–1740 cm⁻¹. benchchem.com This strong peak is characteristic of the ester linkage formed between stearic acid and 2-hexyldecanol.

Another key feature in the FT-IR spectrum is the presence of strong C-H stretching vibrations from the long alkyl chains of both the stearic acid and the hexyldecyl alcohol moieties. These are typically observed in the region of 2960-2850 cm⁻¹. Specifically, a peak around 2917 cm⁻¹ can be attributed to the alkyl C-H bond, confirming the hydrocarbon nature of the molecule. revmaterialeplastice.ro The presence of a C-O stretching vibration, usually found in the 1250-1000 cm⁻¹ region, further confirms the ester functional group. The absence of a broad O-H stretch (typically seen around 3300-2500 cm⁻¹ for carboxylic acids) indicates the successful esterification of stearic acid. benchchem.com

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

|---|---|---|

| 2960-2850 | C-H | Alkyl stretching |

| 1745-1740 | C=O | Ester carbonyl stretching |

| 1250-1000 | C-O | Ester stretching |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, confirming the precise arrangement of atoms. Both ¹H NMR and ¹³C NMR are used to elucidate the structure. While specific spectral data for this compound is not widely published, the expected chemical shifts can be inferred from the known structures of similar long-chain esters. benchchem.comnih.gov

In a typical ¹H NMR spectrum, the protons on the long alkyl chains would appear as a large, complex multiplet in the upfield region, approximately between 0.8 and 1.6 ppm. The triplet at around 0.8-0.9 ppm would correspond to the terminal methyl (CH₃) groups. The protons on the carbon adjacent to the ester oxygen (the O-CH₂ group of the hexyldecyl moiety) would be deshielded and appear as a triplet around 4.0 ppm. The protons on the α-carbon to the carbonyl group (from the stearate moiety) would be expected around 2.2-2.3 ppm as a triplet.

The ¹³C NMR spectrum would show a characteristic peak for the ester carbonyl carbon at approximately 174 ppm. The carbon of the O-CH₂ group would appear around 60-65 ppm. The numerous carbons of the long alkyl chains would resonate in the 14-40 ppm range, with the terminal methyl carbon appearing at the most upfield position (~14 ppm). These techniques, particularly when used together, provide unambiguous confirmation of the branched ester structure of this compound. benchchem.com

UV-Visible (UV-Vis) spectrophotometry is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. upi.edu Generally, compounds are suitable for UV-Vis analysis if they possess a chromophore, a part of the molecule that absorbs light. upi.edu Saturated esters like this compound lack extensive conjugated systems or strong chromophores. The ester carbonyl group has a weak n→π* absorption in the UV region, but it is often too weak for practical quantitative analysis and can be masked by solvent cut-offs.

Therefore, the direct application of UV-Vis spectrometry for the quantitative analysis of this compound is limited. upi.eduviu.ca However, it can be used indirectly. For instance, if this compound is part of a formulation containing UV-absorbing compounds (like UV filters in sunscreens), UV-Vis spectroscopy could be used to quantify those other components. researchgate.net Additionally, derivatization techniques could be employed to introduce a chromophore into the molecule, allowing for sensitive detection, though this is not a common approach for this specific compound. researchgate.net

Chromatographic and Mass Spectrometric Characterization of this compound

Chromatographic techniques coupled with mass spectrometry are powerful tools for the separation, identification, and quantification of this compound, especially within complex matrices.

Table 2: Typical GC-MS Parameters for Long-Chain Ester Analysis

| Parameter | Typical Setting |

|---|---|

| Column | HP-5MS (or similar non-polar column) |

| Injector Temperature | 280 °C (splitless mode) |

| Ionization Mode | Electron Impact (EI, 70 eV) |

| Mass Range | 50-700 m/z |

| Carrier Gas | Helium |

Note: These are general parameters and may be optimized for specific applications. unipi.it

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing non-volatile or thermally labile compounds, and for complex mixtures such as cosmetic emulsions. google.comuzh.ch In LC-MS, the sample is separated by liquid chromatography before being introduced into the mass spectrometer. nih.gov This technique is well-suited for analyzing this compound in finished cosmetic products without extensive sample preparation that might alter the formulation. europa.eu

LC-MS can be used to quantify this compound in complex matrices and to study its stability within a formulation. google.com The use of soft ionization techniques like Electrospray Ionization (ESI) typically results in a strong signal for the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), which aids in confirming the molecular weight of 508.9 g/mol . benchchem.comgoogle.com Tandem mass spectrometry (MS/MS) can be used to further fragment the molecular ion, providing structural information that confirms the identity of the compound. nih.gov The high sensitivity and selectivity of LC-MS make it an invaluable tool in both product development and quality control for formulations containing this compound. scitechnol.com

Other Advanced Analytical Techniques for this compound

Beyond routine analysis, a deeper understanding of this compound's physicochemical characteristics is achieved through specialized instrumental methods. These include thermal analysis to define its phase transitions and atomic spectrometry to ensure freedom from elemental contaminants.

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the thermal transitions of a material as a function of temperature. perkinelmer.com.ar In a DSC analysis, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured while both are subjected to a controlled temperature program. perkinelmer.com.arresearchgate.net This method is particularly useful for determining the phase behavior of esters like this compound, providing key data on melting points, crystallization temperatures, and other phase transitions. researchgate.net

The analysis involves heating or cooling a small, precisely weighed sample in a sealed pan and monitoring the heat flow. The resulting DSC thermogram plots heat flow against temperature, revealing endothermic events (heat absorption), such as melting, and exothermic events (heat release), such as crystallization. uc.edu

While specific DSC data for this compound is not extensively published, the analysis of its precursor, stearic acid, provides a clear example of how DSC is used to characterize the thermal properties of the fatty acid component. The thermogram for stearic acid shows a distinct endothermic peak corresponding to its melting point. researchgate.net For instance, studies on stearic acid have identified a sharp melting peak around 60-70°C. researchgate.netresearchgate.net The precise temperature and the enthalpy of fusion (the area under the melting peak) are critical quality attributes. For this compound, which is described as a liquid at temperatures above 26°C, a DSC analysis would characterize its melting or solidification behavior over a relevant temperature range, identifying the exact transition temperatures and latent heat involved. atamankimya.com

Table 1: Illustrative DSC Thermal Properties for Stearic Acid (a Precursor to this compound)

This interactive table presents typical thermal properties of stearic acid obtained through DSC analysis, illustrating the type of data generated for fatty acids and their esters.

| Thermal Property | Value | Unit | Description |

| Onset Melting Temperature | ~55-60 | °C | The temperature at which melting begins. |

| Peak Melting Temperature | ~69 | °C | The temperature at which the melting rate is maximal. researchgate.net |

| Enthalpy of Fusion | ~196 | J/g | The amount of energy required to melt the substance. researchgate.net |

Note: The data presented is for stearic acid and serves as an illustrative example of DSC analysis for a related compound.

Impurity profiling is critical for ensuring the safety and quality of chemical compounds used in consumer products. Atomic spectrometric techniques, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), are the methods of choice for detecting and quantifying trace elemental impurities. manufacturingchemist.comalsglobal.com These impurities can be introduced from raw materials, catalysts used during synthesis, or from manufacturing equipment. alsglobal.com

For this compound, which is synthesized from stearic acid and hexyldecyl alcohol, potential elemental impurities could include heavy metals of toxicological concern (e.g., lead, arsenic, cadmium, mercury) and residues of metal catalysts. atamankimya.comcosmedesk.com Regulatory bodies in various regions have established strict limits for such impurities in cosmetic ingredients. cosmedesk.comresearchgate.net

The analytical process typically involves digesting the sample in acid to create an aqueous solution, which is then introduced into the plasma of the ICP-MS or ICP-OES instrument. manufacturingchemist.com The high-temperature plasma atomizes and ionizes the elements, which are then detected based on their unique mass-to-charge ratio (ICP-MS) or their characteristic atomic emission spectra (ICP-OES). manufacturingchemist.com ICP-MS is particularly valued for its exceptionally low detection limits, often at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level, making it suitable for enforcing the stringent safety limits required for cosmetic and pharmaceutical ingredients. alsglobal.com

Table 2: Representative Elemental Impurities and Typical ICP-MS Detection Limits

This interactive table lists potential elemental impurities relevant to this compound and the highly sensitive detection limits achievable with modern ICP-MS instrumentation.

| Element | Symbol | Potential Source | Typical Limit of Quantification (LOQ) | Unit |

| Arsenic | As | Raw materials, environment | < 10 | µg/kg (ppb) |

| Cadmium | Cd | Raw materials, environment | < 5 | µg/kg (ppb) |

| Lead | Pb | Raw materials, environment, equipment | < 10 | µg/kg (ppb) |

| Mercury | Hg | Raw materials, environment | < 5 | µg/kg (ppb) |

| Antimony | Sb | Catalysts, raw materials | < 10 | µg/kg (ppb) |

| Nickel | Ni | Catalysts, equipment | < 20 | µg/kg (ppb) |

| Palladium | Pd | Catalysts | < 10 | µg/kg (ppb) |

| Copper | Cu | Catalysts, equipment | < 20 | µg/kg (ppb) |

Interfacial and Colloidal Science of Hexyldecyl Stearate

Surface Activity and Interfacial Tension Studies of Hexyldecyl Stearate (B1226849)

The surface activity of a substance describes its tendency to adsorb at an interface, thereby lowering the interfacial tension between two phases. For hexyldecyl stearate, this activity is central to its function in multiphase formulations.

The Critical Micelle Concentration (CMC) is a fundamental property of surfactants, representing the concentration at which individual molecules (monomers) in a solution begin to aggregate into micelles. researchgate.netkibron.com This process is a key indicator of a compound's surfactant capabilities. Common methods for determining CMC include surface tension measurements, conductivity, and light scattering. researchgate.netresearchgate.net As surfactant concentration increases, the surface tension of the solution decreases until the CMC is reached, after which it remains relatively constant. kibron.com

Due to its pronounced hydrophobicity and general insolubility in water, this compound does not behave as a typical surfactant that forms micelles in aqueous systems. cymitquimica.com It is an ester wax, more accurately described as an oil or lipid component rather than an amphiphile that partitions between water and oil. atamankimya.com Therefore, a classical CMC value in an aqueous system is not a relevant or typically measured parameter for this compound.

However, the principles of micellization can be understood from its constituent parts. Stearate salts (e.g., sodium stearate), which are related to stearic acid, are well-known anionic surfactants that do form micelles in water above their CMC. testbook.com The tendency for micelle formation is influenced by several factors, including the length of the hydrophobic chain, the nature of the hydrophilic headgroup, temperature, and the presence of electrolytes. testbook.comresearchgate.netajchem-a.com

Table 1: General Factors Influencing Critical Micelle Concentration (CMC)

| Factor | Influence on CMC | Rationale |

|---|---|---|

| Hydrophobic Chain Length | CMC decreases as chain length increases. | A larger hydrophobic portion has lower water solubility, increasing the thermodynamic favorability of aggregation to minimize contact with water. testbook.com |

| Temperature | Varies; often shows a minimum CMC at a specific temperature. | Temperature affects both the hydration of the hydrophilic headgroup and the solubility of the hydrophobic tail, leading to complex behavior. ajchem-a.com |

| Electrolyte Addition | CMC decreases for ionic surfactants. | Added salts shield the electrostatic repulsion between charged headgroups, making it easier for micelles to form at lower concentrations. researchgate.net |

| Headgroup Polarity | Less polar headgroups generally lead to lower CMC in aqueous solutions. | The balance between the hydrophilic head and hydrophobic tail (hydrophilic-lipophilic balance, HLB) is crucial for self-assembly. |

This table presents general principles of micellization for context, as specific CMC data for this compound in aqueous systems is not applicable.

Liquid-Air Interface : At a liquid-air interface, particularly in the context of an emulsion, this compound as part of the oil phase contributes to the properties of that interface. When surfactants are present, this compound molecules will be located within the oil phase, interacting with the lipophilic tails of the emulsifier molecules that are adsorbed at the oil-water boundary. This interaction helps to create a stable interfacial film.

Liquid-Solid Interface : The adsorption of molecules onto solid particles dispersed in a liquid is crucial for creating stable suspensions. Studies on stearic acid, a component of this compound, show that it readily adsorbs onto surfaces like iron oxide from an oil-based medium. researchgate.net Similarly, this compound can adsorb onto the surface of solid particles (e.g., pigments in makeup, inorganic UV filters in sunscreens) suspended in a formulation. This adsorption modifies the particle surface, making it more compatible with the oil phase, which prevents particle aggregation and improves the homogeneity and stability of the dispersion. epo.org

When applied to an organic substrate such as skin, this compound functions as an emollient and lubricant. atamanchemicals.com It forms a thin, non-greasy film on the skin's surface. atamankimya.com This film alters the surface properties of the skin by reducing its surface free energy. The result is a smoother feel, improved spreadability of the product, and a reduction in the feeling of tackiness. By lowering the surface energy, the formulation can glide more easily across the skin. Furthermore, this occlusive film can help reduce transepidermal water loss, thereby locking in moisture. atamanchemicals.com

Emulsification Mechanisms and Stability by this compound

While not a primary emulsifier itself, this compound plays a crucial role as a co-emulsifier and a key component of the oil phase, contributing significantly to the creation and stabilization of emulsions. datainsightsmarket.com

This compound is highly effective in formulations designed to carry water-insoluble or hydrophobic active ingredients. atamankimya.com Its function in emulsification is multifaceted.

Solvent for Hydrophobic Actives : It acts as an excellent solvent, dissolving other oil-soluble ingredients, such as certain vitamins, UV filters, and fragrance components, within the oil phase of an emulsion. atamanchemicals.com This ensures these ingredients are uniformly distributed throughout the product.

Oil Phase Component : In both oil-in-water (O/W) and water-in-oil (W/O) emulsions, this compound is a valuable part of the oil phase. atamankimya.comgoogle.com In O/W emulsions, it constitutes part of the dispersed oil droplets. In W/O emulsions, it is part of the continuous phase.

Co-emulsifier Function : It can function as a co-emulsifier, particularly in combination with traditional surfactants. atamanchemicals.com It orients itself alongside the primary emulsifier at the oil-water interface, enhancing the packing and stability of the interfacial film. This is especially relevant in the formation of lamellar gel networks (LGNs), which are highly stable structures formed by a combination of low and high HLB surfactants, water, and a waxy material like a stearate ester. ulprospector.com

Table 2: Functional Roles of this compound in Emulsions

| Emulsion Type | Role of this compound | Mechanism of Action |

|---|---|---|

| Oil-in-Water (O/W) | Oil Phase Component, Co-emulsifier, Solubilizer | Forms part of the internal, dispersed oil droplets. Helps dissolve hydrophobic actives. Can support the primary emulsifier at the interface. ulprospector.comresearchgate.net |

The inclusion of this compound in emulsion formulations has been shown to enhance their long-term stability. datainsightsmarket.comatamanchemicals.com This is achieved through several mechanisms that go beyond simple emulsification.

Viscosity and Texture Modification : As a waxy ester, it increases the viscosity of the oil phase. datainsightsmarket.com In O/W emulsions, this increased internal viscosity of the droplets makes them more resistant to coalescence. In W/O emulsions, it thickens the continuous phase, which slows down the movement and coalescence of water droplets.

Formation of Stabilizing Structures : this compound is a key ingredient in creating stable liquid crystalline or gel phases within an emulsion. researchgate.net When used with fatty alcohols (like cetyl or stearyl alcohol) and a primary emulsifier, it helps form a lamellar gel network in the continuous phase of an O/W emulsion. This network traps water molecules and immobilizes the oil droplets, providing exceptional long-term stability against phase separation. ulprospector.com

Ostwald Ripening Inhibition : By acting as a solvent for other, more soluble oil components, it can help inhibit Ostwald ripening—a destabilization process where smaller droplets dissolve and redeposit onto larger ones.

Table 3: Mechanisms of Stability Enhancement by this compound

| Stability Mechanism | Description |

|---|---|

| Viscosity Control | Increases the viscosity of the phase in which it is dissolved, hindering droplet movement and coalescence. datainsightsmarket.com |

| Interfacial Film Reinforcement | As a co-emulsifier, it improves the packing and mechanical strength of the emulsifier film at the oil-water interface. atamanchemicals.com |

| Lamellar Gel Network Formation | In conjunction with fatty alcohols and surfactants, it forms a structured network in the continuous phase that physically entraps droplets. ulprospector.comresearchgate.net |

| Crystallization Modification | Can influence the crystallization behavior of other lipids in the formulation, which can impact texture and stability. researchgate.net |

Molecular Packing and Interfacial Dynamics of this compound

The unique branched structure of the hexyldecyl alcohol portion of this compound introduces significant considerations for its packing and dynamic behavior at interfaces compared to its linear isomers. The presence of a hexyl branch on the decyl chain creates steric hindrance, which fundamentally influences how the molecules arrange themselves in a monolayer and interact with neighboring molecules.

While specific research focusing exclusively on this compound monolayers is limited, extensive studies on analogous long-chain fatty acids and their esters provide a strong basis for understanding its interfacial behavior. The formation of a Langmuir film, a one-molecule-thick layer at the air-water interface, is a classic method to study these properties. gatech.edu

When this compound is spread on a water surface, the polar ester group anchors the molecule to the aqueous subphase, while the hydrophobic alkyl chains orient themselves away from the water, towards the air. The stability and properties of this monolayer can be characterized by a surface pressure-area (π-A) isotherm, which measures the surface pressure as the available area per molecule is reduced. biolinscientific.com

The isotherm for a branched-chain ester like this compound is expected to show more expanded liquid phases compared to a linear-chain ester of the same carbon number. This is because the branched structure disrupts the close packing that is possible with linear chains. The various phases of a monolayer, from a two-dimensional "gas" (G) at large areas per molecule, through "liquid-expanded" (L1) and "liquid-condensed" (L2) phases, to a "solid" (S) state, can be identified from the isotherm. biolinscientific.com For branched-chain compounds, the transitions between these phases are often less distinct, and the final collapse of the monolayer may occur at a lower surface pressure than for their linear counterparts.

Research on mixtures of straight- and branched-chain fatty alcohols has shown that the branched components can be incorporated into the monolayer but may phase-separate from the straight-chain molecules. researchgate.net At high surface pressures, it is even possible for the branched molecules to be expelled from the interface. researchgate.net This suggests that in a pure this compound monolayer, the packing would be inherently less ordered than a stearate with a linear alcohol.

The film-forming properties of such esters are crucial in applications like cosmetics, where they contribute to the texture and stability of emulsions. The ability to form a stable, albeit not densely packed, interfacial film helps to lower the interfacial tension between oil and water phases. google.com

Table 1: Representative Interfacial Properties of Long-Chain Esters

| Property | Description | Representative Value Range |

| Collapse Pressure (πc) | The maximum surface pressure a monolayer can withstand before collapsing into a 3D structure. | 20-40 mN/m |

| Area per Molecule (A0) | The area occupied by a single molecule in a closely packed monolayer, extrapolated to zero surface pressure. | 0.40 - 0.70 nm² |

| Compressibility Modulus (Cs-1) | A measure of the film's resistance to compression in a specific phase. Higher values indicate a more rigid film. | 50-150 mN/m (condensed phase) |

Note: The actual values for this compound may vary based on experimental conditions such as temperature and subphase composition.

The molecular structure of this compound directly dictates the nature and strength of its interfacial interactions. The key structural features are the long stearic acid chain, the ester linkage, and the branched hexyldecyl alcohol moiety.

The primary forces governing the behavior of a this compound monolayer at an air-water interface are:

Dipole-Dipole Interactions: The ester group possesses a dipole moment, leading to repulsive or attractive interactions depending on the orientation of adjacent molecules. These interactions, along with hydrogen bonding with water molecules at the interface, are crucial for anchoring the molecule.

Steric Repulsion: This is a significant factor for this compound. The bulky, non-linear shape of the hexyldecyl group creates a larger excluded area on the surface, forcing the molecules to occupy more space than a linear ester. This leads to a less dense molecular packing. Research on fatty alcohols has demonstrated that chain branching significantly impacts interfacial structure. researchgate.net

The consequence of the branched structure is the formation of a more fluid and less rigid interfacial film. While a linear stearate ester might form a quasi-crystalline solid-like film upon compression, this compound would likely maintain a more liquid-expanded character over a wider range of surface pressures. This property is advantageous in cosmetic formulations, as it imparts a softer, less waxy feel and better spreadability. The less compact film can also more readily accommodate other molecules, which is relevant for its role as a solubilizer and emulsifier. atamankimya.com

Rheological Studies and Formulation Mechanics of Hexyldecyl Stearate

Viscosity and Flow Behavior of Hexyldecyl Stearate-Containing Systems

Hexyldecyl stearate (B1226849) functions as a texture enhancer and consistency regulator in cosmetic formulations. atamankimya.com While it is a liquid ester, it is described as being viscous in nature and contributes to the body of a product. atamankimya.com In oil-in-water (o/w) emulsions, such as lotions and creams, viscosity is generated by a complex network of interactions between the dispersed oil droplets, the emulsifiers stabilizing them, and various consistency enhancers (like fatty alcohols and waxes) in the external aqueous phase. mdpi.com

This compound, as part of the oil phase, contributes to the volume of the dispersed droplets. In high internal phase emulsions, an increase in the volume fraction of the dispersed phase leads to a significant increase in the emulsion's elasticity and viscosity, as the droplets become more tightly packed. researchgate.net The compound's role is not just as a passive filler; its interactions with other lipidic components, such as stearic acid and glyceryl stearate, can influence the formation and stability of the lamellar gel networks that structure the emulsion and impart a cream-like consistency. mdpi.comcosmeticsandtoiletries.com The precursor, stearic acid, is known to act as a stiffening agent, thickening lotions and increasing their viscosity. researchgate.net The use of this compound helps to create products that feel smooth and spreadable without being overly greasy. atamankimya.com

The table below outlines the typical components in a cosmetic emulsion and their contribution to its rheological properties, highlighting the role of esters like this compound.

| Component Category | Example Ingredients | Primary Rheological Function | Mechanism of Action |

|---|---|---|---|

| Oil Phase / Emollients | This compound , Mineral Oil, Caprylic/Capric Triglyceride | Contributes to viscosity, enhances texture and spreadability. | Increases the volume of the dispersed phase; interacts with other lipids to build structure. researchgate.net |

| Consistency Enhancers | Cetyl Alcohol, Stearyl Alcohol, Glyceryl Stearate | Thickens the formulation, builds cream-like texture. | Forms crystalline gel networks in the continuous phase, immobilizing water and oil droplets. mdpi.com |

| Emulsifiers | Polysorbate 60, Sorbitan Stearate, Sodium Cetearyl Sulfate | Stabilizes the emulsion, influences droplet size and distribution. | Reduces interfacial tension between oil and water, forming a stable film around droplets. arts.ac.uk |

| Aqueous Phase Thickeners | Carbomer, Xanthan Gum, Hyaluronic Acid | Increases the viscosity of the continuous phase. | Forms a hydrophilic polymer network that entraps water molecules, restricting flow. cosmeticsandtoiletries.commdpi.com |

Lubrication Mechanisms and Friction Reduction by this compound

This compound is utilized as a lubricant and friction-reducing agent in both cosmetic and industrial applications. atamankimya.combenchchem.com Its chemical structure, a long-chain fatty acid ester, is well-suited to forming protective films on surfaces, thereby modifying their frictional characteristics.

This compound functions as a boundary lubricant, a role critical in regimes where surfaces are in close contact and the lubricating film is extremely thin. atamankimya.comcsbslidingbearings.com Boundary lubrication relies on the formation of a molecularly thin, adsorbed film on the interacting surfaces, which prevents direct solid-to-solid contact and reduces wear. csbslidingbearings.comthreebond-europe.com

The mechanism involves the amphiphilic nature of the ester molecule. The polar ester group has an affinity for and adsorbs onto a surface, while the long, nonpolar alkyl chains (the hexyldecyl and stearate groups) orient themselves away from the surface. ohio.edu This creates a self-assembled, organized layer. ohio.edu This film, sometimes called a tribofilm, acts as a barrier with low shear strength. precisionlubrication.com When relative motion occurs, the weak forces between the layers of lubricant molecules allow for easy shearing, which translates to low friction, while the strong adsorption to the surface prevents the film from being easily displaced under pressure. threebond-europe.comprecisionlubrication.com Fatty acid esters are a recognized class of boundary lubricants used in various applications, from metalworking to pharmaceuticals. nih.gov

The effectiveness of a lubricant is often quantified by its ability to lower the coefficient of friction (COF) between two surfaces. Studies on compounds structurally related to this compound, as well as on formulations containing it, demonstrate its friction-reducing capabilities.

Research on stearic acid, the fatty acid precursor to this compound, shows it is a highly effective friction modifier. When added to a base oil, stearic acid significantly reduces the COF under elastohydrodynamic lubrication conditions. mdpi.com The addition of 0.5% stearic acid to an oil has been shown to shift the Stribeck curve, indicating a reduction in friction, particularly in the mixed and boundary lubrication regimes where surface contact is more likely. nuaa.edu.cn Fatty acids with long molecular chains, including stearic acid, are noted as excellent boundary lubricants capable of achieving COF values as low as 0.05. hupi.org

Direct evidence of this compound's performance comes from its inclusion in industrial lubricant formulations. A patent for a chain lubricant for conveyor systems lists 2-hexyldecyl stearate as a component in one of its exemplary formulations. googleapis.com Testing of this lubricant on a conveyor system yielded the following friction coefficient data.

| Container Material | Container Type | Coefficient of Friction (µ) |

|---|---|---|

| Glass | Bottle | 0.12 |

| PET | Bottle | 0.12 |

| Metal | Can | 0.11 |

Data derived from a study on a lubricant solution tested on a steel conveyor chain. The exact concentration of 2-hexyldecyl stearate in the final tested solution is not specified. googleapis.com

These values indicate effective lubrication, preventing damage to containers during transport on conveyor systems. googleapis.com Other patents for lubricant compositions designed for low friction also list esters, including this compound derivatives, as key components in achieving average friction coefficients below 0.10. google.com

Applications of Hexyldecyl Stearate in Advanced Materials and Delivery Systems

Hexyldecyl Stearate (B1226849) in Pharmaceutical Delivery Systems Research

The pharmaceutical industry continually seeks innovative excipients to improve drug delivery. Hexyldecyl stearate has been investigated for its potential to enhance the efficacy of pharmaceutical formulations. It is particularly suitable for the production of semi-solid and liquid formulations containing water-insoluble active compounds. atamankimya.com

A significant challenge in pharmaceutical development is the poor solubility of many active pharmaceutical ingredients (APIs), which can limit their bioavailability. numberanalytics.comamericanpharmaceuticalreview.com Lipid-based formulations are a well-established strategy to address this issue, and this compound is explored as a lipid carrier in such systems. atamankimya.comamericanpharmaceuticalreview.com Its hydrophobic nature allows it to act as a solvent for lipophilic drugs, potentially increasing their dissolution and subsequent absorption. atamanchemicals.com

Research has shown that formulating certain drugs with esters like this compound can improve their solubility and permeation rates. For instance, studies on the non-steroidal anti-inflammatory drug indomethacin (B1671933) have indicated that its solubility and permeation can be enhanced when formulated with this type of ester. smolecule.com The interaction between this compound and the API can significantly influence the drug's absorption characteristics. smolecule.com

Below is a table summarizing the functions of lipid-based excipients like this compound in enhancing API delivery.

| Function | Mechanism of Action | Reference |

| Solubility Enhancement | Acts as a hydrophobic solvent for poorly water-soluble APIs, improving their dissolution in the formulation. | atamanchemicals.com |

| Bioavailability Improvement | By increasing solubility and facilitating transport across biological membranes, it can lead to higher systemic drug concentrations. | numberanalytics.com |

| Permeation Enhancement | Modifies the properties of biological membranes, such as the skin barrier, to facilitate drug penetration. | smolecule.com |

The ability of a drug to permeate biological membranes is a critical factor in its therapeutic efficacy. nih.gov this compound's emulsification properties and its interaction with lipid structures make it a useful component in studies investigating drug transport across these barriers. atamankimya.com Research in this area often involves in vitro models that simulate biological membranes to assess how different formulation components, including this compound, affect drug permeation. skemman.is

Studies have explored how emollients and other excipients can influence the skin barrier, which is the primary obstacle for transdermal drug delivery. nih.gov The occlusive properties of substances like this compound can increase skin hydration, which in turn can alter the permeability of the stratum corneum and enhance drug penetration. atamankimya.comnih.gov This makes this compound a valuable tool for researchers developing and evaluating topical and transdermal drug delivery systems. smolecule.comnih.gov

Solid Lipid Nanoparticles (SLNs) are advanced drug delivery systems that have gained attention for their ability to encapsulate and protect therapeutic agents, improve their stability, and provide controlled release. nih.govnih.gov SLNs are typically composed of a solid lipid core, and this compound, being a solid lipid at room temperature, is a candidate for inclusion in these formulations. cymitquimica.comupb.ro

The general advantages of SLNs include the use of biodegradable and biocompatible lipids, the possibility of large-scale production, and a wide range of potential applications. upb.ro In the context of SLN formulation, this compound could be part of the solid lipid matrix that entraps the API. nih.govmdpi.com The composition of the lipid matrix, including the specific types of lipids used, is a critical factor that influences the particle size, drug loading capacity, and release characteristics of the SLNs. nih.gov While specific studies focusing solely on this compound in SLNs are not extensively detailed in the provided results, the principles of SLN formulation suggest its potential utility. Research has been conducted on similar solid lipids like glyceryl stearate and cetyl palmitate for encapsulating various active compounds. nih.govupb.ro

| Parameter | Influence of Lipid Matrix Composition | Reference |

| Particle Size | The type and concentration of solid lipids affect the resulting nanoparticle size. | mdpi.com |

| Entrapment Efficiency | The affinity of the drug for the lipid matrix determines how much can be successfully encapsulated. | upb.ro |

| Drug Release | The crystalline structure and composition of the lipid core control the rate at which the drug is released. | nih.gov |

This compound as a Component in Advanced Functional Materials

The applications of this compound are also being explored in the field of advanced functional materials, where its physical properties can be harnessed for specific industrial purposes. upichem.com

Plasticizers are additives that increase the flexibility and durability of materials. crpsonline.com this compound is utilized in industrial applications as a plasticizer, contributing to improved flexibility and durability in various materials. cymitquimica.comupichem.com Its ester structure allows it to be incorporated into polymer matrices, where it can reduce the intermolecular forces between polymer chains, thereby lowering the glass transition temperature and increasing the material's plasticity. crpsonline.com

The effectiveness of a plasticizer is often evaluated by its ability to alter the mechanical properties of a material, such as tensile strength and elongation. crpsonline.com While detailed research findings on this compound as a plasticizer are not abundant in the provided search results, its classification and use in industrial formulations point to its recognized function in this capacity. cymitquimica.comupichem.com

Phase Change Materials (PCMs) are substances that absorb and release large amounts of thermal energy during a phase transition, such as melting and freezing. sci-hub.st This property makes them highly effective for thermal energy storage (TES) applications. mdpi.com Organic PCMs, including fatty acid esters like this compound, are of particular interest due to their chemical stability, high latent heat of fusion, and low supercooling. nih.gov

Fatty acid esters are being actively investigated as novel solid-liquid PCMs. researchgate.net Research has shown that various stearic acid esters exhibit melting temperatures and latent heats suitable for thermal energy storage. researchgate.netresearchgate.net For example, studies on different stearic acid esters have reported melting temperatures in the range of 23–63 °C and latent heats between 121–185 J/g. researchgate.netresearchgate.net These properties are crucial for applications in buildings and other systems requiring thermal regulation. mdpi.com The thermal reliability of these materials is also a key consideration, with studies showing stability over numerous thermal cycles. researchgate.netresearchgate.net

The table below presents typical thermal properties of fatty acid esters investigated for PCM applications.

| Thermal Property | Typical Range for Fatty Acid Esters | Reference |

| Melting Temperature | 23 - 63 °C | researchgate.net |

| Latent Heat of Fusion | 121 - 185 J/g | researchgate.netresearchgate.net |

| Thermal Stability | Stable up to temperatures like 248.3 °C and 342.5 °C for certain diesters. | researchgate.net |

| Thermal Reliability | Found to be stable after 1000 thermal cycles in some studies. | researchgate.net |

Research on this compound in Phase Change Material (PCM) Applications for Thermal Energy Storage

Thermal Cycling Reliability of this compound-Based PCMs

Phase change materials (PCMs) store and release large amounts of thermal energy during their phase transition (e.g., from solid to liquid). For a PCM to be practical for long-term use, its thermal properties must remain stable over thousands of heating and cooling cycles. This is known as thermal cycling reliability.

Research into fatty acid esters, a class to which this compound belongs, indicates their potential for reliable thermal energy storage. researchgate.net Studies on closely related long-chain stearate esters, such as hexadecyl stearate, have demonstrated excellent thermal reliability. For instance, after 50 thermal cycles and even after 18 months of storage, no significant changes in the thermophysical properties of hexadecyl stearate were observed. researchgate.netmdpi.comresearchgate.net This stability is crucial for applications in building materials, electronics cooling, and solar energy systems. The consistent melting point and latent heat of fusion ensure predictable performance throughout the material's operational life. After undergoing 1000 thermal cycles, various stearic acid esters were found to have good thermal reliability. researchgate.net

Table 1: Representative Thermal Cycling Data for a Stearate Ester PCM

| Property | Before Cycling | After 1000 Cycles | Change |

| Melting Point (°C) | 45.2 | 45.0 | -0.4% |

| Latent Heat of Fusion (J/g) | 145 | 142 | -2.1% |

This table illustrates the expected high thermal stability of a long-chain stearate ester like this compound, based on data for similar compounds. The minimal changes in melting point and latent heat after numerous cycles indicate strong reliability for thermal energy storage applications.

Thermal Conductivity Enhancement in this compound-Based PCMs

A significant drawback of organic PCMs, including fatty acid esters like this compound, is their inherently low thermal conductivity (typically 0.1-0.4 W/m·K). researchgate.netmdpi.com This property limits the rate at which thermal energy can be charged or discharged from the material, hindering its efficiency in applications requiring rapid heat transfer.

To overcome this limitation, researchers incorporate highly conductive fillers into the PCM matrix. Common enhancers include expanded graphite (B72142) (EG), carbon fibers (CF), and metallic or metal oxide nanoparticles. repec.orgmdpi.com These additives form a thermally conductive network within the ester, significantly improving the composite material's ability to transfer heat. For example, adding just 10% by weight of expanded graphite to stearic acid (the parent acid of this compound) can increase its thermal conductivity by over 260%. repec.org This enhancement drastically reduces the melting and solidification times of the PCM. repec.org Similarly, incorporating boron nitride has been shown to improve the thermal conductivity of stearic acid-based materials by nearly 30%. mdpi.com

Table 2: Effect of Expanded Graphite (EG) on the Thermal Conductivity of a Stearate-Based PCM

| Material | EG Content (wt%) | Thermal Conductivity (W/m·K) | Improvement Factor |

| Stearate Ester (Base PCM) | 0% | 0.25 | 1.0x |

| Stearate/EG Composite | 2% | 0.58 | 2.3x |

| Stearate/EG Composite | 5% | 1.15 | 4.6x |

| Stearate/EG Composite | 10% | 2.10 | 8.4x |

This table presents representative data on how the addition of expanded graphite can enhance the thermal conductivity of a stearate-based PCM. The data is extrapolated from studies on stearic acid and similar fatty acid esters. repec.orgmdpi.com

This compound in Petroleum Industry Applications, e.g., Pour Point Depression

In the petroleum industry, the flow of waxy crude oils through pipelines can be severely impeded at low temperatures. tandfonline.com As the temperature drops, paraffin (B1166041) waxes naturally present in the oil begin to crystallize, forming an interlocking network that can cause the oil to gel and stop flowing. The temperature at which this occurs is known as the pour point.

Pour point depressants (PPDs) are chemical additives designed to maintain the fluidity of crude oil at lower temperatures. onepetro.org Long-chain esters like this compound can function as PPDs. google.com The mechanism of action involves the long, nonpolar alkyl chains of the ester molecule co-crystallizing with the paraffin wax molecules in the crude oil. mdpi.comacs.org This interaction modifies the shape and size of the wax crystals, preventing them from forming the large, three-dimensional lattice structure that leads to gelling. mdpi.com Instead, smaller, less cohesive crystals are formed, allowing the oil to remain fluid at temperatures below its normal pour point. The effectiveness of a PPD is dependent on its concentration and the specific composition of the crude oil. tandfonline.comonepetro.org

Table 3: Representative Performance of a Long-Chain Ester as a Pour Point Depressant in Waxy Crude Oil

| Additive Concentration (ppm) | Original Pour Point (°C) | New Pour Point (°C) | Pour Point Depression (°C) |

| 0 (Untreated) | 24 | 24 | 0 |

| 250 | 24 | 15 | 9 |

| 500 | 24 | 9 | 15 |

| 1000 | 24 | 3 | 21 |

This table illustrates the typical effect of adding a long-chain ester-based pour point depressant to a waxy crude oil. The data demonstrates a significant reduction in the pour point as the concentration of the additive increases, based on general findings for ester-based PPDs. tandfonline.comonepetro.org

Environmental Impact and Sustainable Production of Hexyldecyl Stearate

Biodegradation Pathways and Environmental Fate of Hexyldecyl Stearate (B1226849)

The environmental fate of Hexyldecyl Stearate, a long-chain ester, is primarily governed by its susceptibility to biodegradation. As a substance with low water solubility, its persistence and potential for bioaccumulation are key considerations for its environmental impact.

Specific studies on the biodegradation rate and mechanisms of this compound in aqueous environments are not extensively available in publicly accessible scientific literature. However, the biodegradability of esters, in general, is a well-understood process. The primary mechanism for the breakdown of esters in the environment is hydrolysis, which can be abiotic but is significantly accelerated by microbial enzymes, particularly lipases and esterases.

This enzymatic hydrolysis cleaves the ester bond, breaking down this compound into its constituent molecules: stearic acid and 2-hexyldecanol. Both of these resulting compounds are long-chain fatty substances. The biodegradability of these components can then be considered individually. Stearic acid, a common fatty acid, is readily biodegradable and is a natural component of many fats and oils. Long-chain alcohols like 2-hexyldecanol are also generally expected to biodegrade, although the rate can be influenced by factors such as branching in the carbon chain.

Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess the ready biodegradability of chemical substances oecd.orgeuropa.euoecd.orgconcawe.eu. For poorly water-soluble substances like this compound, modified test methods are employed to ensure the substance is available to the microorganisms europa.eu. While specific OECD 301 test data for this compound is not readily found, it is anticipated that as an ester of a fatty acid and a fatty alcohol, it would undergo ultimate biodegradation.

The environmental conditions play a crucial role in the rate of biodegradation. Factors such as the concentration of the substance, the presence of adapted microbial populations, temperature, oxygen levels, and nutrient availability all influence the speed at which the compound will break down in soil and water systems.

Green Chemistry Approaches for this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, this involves the development of cleaner catalytic systems and the use of sustainable and renewable raw materials.

The traditional chemical synthesis of esters often involves the use of strong acid catalysts, high reaction temperatures, and organic solvents, which can lead to the formation of byproducts and generate significant waste researchgate.net. In contrast, biocatalysis, utilizing enzymes such as lipases, offers a more environmentally friendly alternative for ester production researchgate.net.

While specific research detailing the lipase-catalyzed synthesis of this compound is limited, the extensive body of work on the enzymatic production of other long-chain fatty acid esters, such as 2-ethylhexyl palmitate and other cosmetic emollients, strongly supports the feasibility of this approach researchgate.netresearchgate.net. The reaction parameters, including temperature, substrate molar ratio, and enzyme concentration, would need to be optimized to achieve high conversion rates and product purity for this compound.

Table 1: Comparison of Conventional and Biocatalytic Ester Synthesis

| Feature | Conventional Chemical Synthesis | Biocatalytic Synthesis (using Lipases) |

|---|---|---|

| Catalyst | Strong acids (e.g., sulfuric acid) | Lipases (enzymes) |

| Temperature | High | Mild (often 40-70°C) |

| Solvent | Often requires organic solvents | Can be performed solvent-free |

| Selectivity | Lower, can lead to byproducts | High (chemo-, regio-, and stereoselective) |

| Waste Generation | Higher | Lower |

| Catalyst Reusability | Difficult | High (especially with immobilized enzymes) |

| Energy Consumption | Higher | Lower |

Stearic acid is a saturated fatty acid that is abundantly available from renewable sources. It can be readily obtained from the hydrolysis of animal fats (like tallow) and vegetable oils, such as palm oil, cocoa butter, and shea butter tiiips.comatamankimya.comscielo.org.bowur.nl. The use of stearic acid from these natural and renewable feedstocks is a well-established practice in the chemical and cosmetic industries.

The alcohol component, 2-hexyldecanol, has traditionally been derived from petrochemical sources tiiips.comatamankimya.com. However, there is growing interest and research into producing fatty alcohols from renewable feedstocks. One patent suggests that hexyldecanol can be obtained from vegetable raw materials, for instance, palm kernel oil or coconut oil, which would allow for the entire this compound molecule to be derived from renewable sources google.com. The conversion of vegetable oils into fatty alcohols can be achieved through processes like transesterification to fatty acid methyl esters followed by hydrogenation. The development of efficient and economically viable routes to bio-based 2-hexyldecanol is a critical step towards a fully sustainable this compound.

The utilization of agricultural byproducts and non-food biomass as feedstocks for producing both the fatty acid and alcohol components is an active area of research, aiming to further enhance the sustainability profile of cosmetic ingredients like this compound icm.edu.plnih.govkit.edu.

Table 2: Potential Renewable Feedstocks for this compound Synthesis

| Component | Precursor | Potential Renewable Feedstocks |

|---|---|---|

| Acid Moiety | Stearic Acid | Vegetable Oils (Palm Oil, Cocoa Butter, Shea Butter), Animal Fats |

| Alcohol Moiety | 2-Hexyldecanol | Vegetable Oils (Palm Kernel Oil, Coconut Oil), Biomass via fermentation and catalytic upgrading |

Future Research Trajectories for Hexyldecyl Stearate

Emerging Applications and Niche Research Areas for Hexyldecyl Stearate (B1226849)

While Hexyldecyl stearate is predominantly recognized for its role in skincare and cosmetics, emerging research is carving out new niches for this versatile ester. nih.gov These investigations are largely centered on its unique physicochemical properties, which make it a candidate for advanced drug delivery systems and innovative material science applications.

One of the most promising areas of research is the use of this compound as a vehicle for drug and stimulant delivery. nih.gov Its emollient nature and ability to enhance transmembrane permeation make it an attractive component in topical and transdermal drug formulations. nih.gov Research in this domain is exploring its role in lipid-based formulations and nanoemulsions designed to improve the solubility and bioavailability of therapeutic agents. nih.gov The emulsification properties of this compound are also being leveraged in studies focused on biological membrane transport. nih.gov

Another niche research area for this compound is its potential application as a phase change material (PCM) for thermal energy storage. While direct research on this compound as a PCM is still emerging, studies on its constituent component, stearic acid, have demonstrated significant potential in this field. kfupm.edu.sa Stearic acid is recognized for its high latent heat of fusion, making it an effective material for storing and releasing thermal energy. kfupm.edu.sa This has led to investigations into its microencapsulation for use in building materials and other applications requiring thermal regulation. kfupm.edu.sa Given that this compound is an ester of stearic acid, it is hypothesized that it may exhibit similar or enhanced phase change properties, opening up new avenues for research in energy storage solutions.

The table below summarizes key research findings related to emerging applications of this compound and similar long-chain esters.

| Research Area | Key Findings | Potential Applications |

| Drug Delivery | Acts as a vehicle for drug/stimulant delivery and enhances transmembrane permeation. nih.gov Suitable for lipid-based formulations and nanoemulsions. nih.gov | Topical and transdermal therapeutic systems, improved bioavailability of poorly soluble drugs. |

| Phase Change Materials (PCMs) | Stearic acid, a component of this compound, shows high latent heat storage capacity. kfupm.edu.sa Microencapsulation of stearic acid allows for its incorporation into various materials for thermal regulation. kfupm.edu.sa | Smart textiles with thermoregulating properties, energy-efficient building materials, and thermal management in electronic devices. |

| Functional Textiles | Microencapsulation techniques can be used to incorporate active substances into textiles for controlled release. semanticscholar.org | Cosmetotextiles that release skin-conditioning agents, and textiles with thermal regulation capabilities. |

Computational Modeling and Simulation of this compound Behavior and Interactions

The advancement of computational chemistry and molecular modeling offers a powerful new lens through which to investigate the behavior of cosmetic ingredients like this compound. While specific computational studies on this compound are not yet widely published, the methodologies applied to similar long-chain esters and emollients provide a clear roadmap for future research in this area. nih.govarxiv.org Molecular dynamics (MD) simulations, for instance, can provide atomic-level insights into how these molecules interact within complex formulations and at biological interfaces such as the skin. arxiv.org

Future computational research on this compound is likely to focus on several key areas:

Interaction with Skin Lipids: MD simulations can be employed to model the interaction of this compound with the lipid matrix of the stratum corneum. This can help to elucidate the mechanisms behind its emollient and skin-penetrating properties, providing a more rational basis for its use in skincare formulations. pharmaexcipients.com

Permeation Enhancement: Quantitative Structure-Property Relationship (QSPR) models and MD simulations can be used to predict the skin permeability of active ingredients when formulated with this compound. nih.govacs.org This is particularly relevant for its emerging application in transdermal drug delivery systems.

The table below outlines potential computational approaches for studying this compound.

| Computational Technique | Research Focus | Potential Insights |

| Molecular Dynamics (MD) Simulations | Interaction with skin lipids, behavior in cosmetic emulsions. nih.govarxiv.org | Mechanism of emolliency and skin penetration, prediction of formulation stability and sensory properties. pharmaexcipients.comscconline.org |

| Quantitative Structure-Property Relationship (QSPR) | Prediction of skin permeability of active ingredients. nih.gov | Rational design of transdermal drug delivery systems with optimized efficacy. |

| Quantum Mechanical Calculations | Electronic structure and reactivity of the ester functional group. | Understanding of chemical stability and potential degradation pathways in formulations. |

Interdisciplinary Research Opportunities Involving this compound in Chemical and Material Sciences

The unique properties of this compound position it at the intersection of chemistry and material science, creating a fertile ground for interdisciplinary research. The exploration of this compound is no longer confined to the realm of cosmetics but is expanding into the development of advanced functional materials.

One of the most exciting interdisciplinary frontiers is the development of "smart textiles" or "cosmetotextiles." semanticscholar.org This research involves the microencapsulation of this compound and its subsequent integration into textile fibers. semanticscholar.org These functionalized textiles could then deliver the skin-conditioning and moisturizing benefits of this compound directly to the wearer's skin over an extended period. semanticscholar.org This application requires a synergistic approach, combining expertise in polymer chemistry for microencapsulation, textile engineering for fiber integration, and dermatology for assessing the efficacy and safety of the final product.

Another significant area for interdisciplinary collaboration is the incorporation of this compound into building materials for enhanced thermal energy storage. kfupm.edu.sa Drawing on the principles of materials science and engineering, researchers can explore methods to impregnate porous building materials like concrete or gypsum with this compound, leveraging its potential phase change properties. kfupm.edu.sa This could lead to the development of buildings with improved energy efficiency and thermal comfort. Such research would necessitate collaboration between chemists, materials scientists, and architectural engineers.

The table below highlights key interdisciplinary research opportunities for this compound.

| Interdisciplinary Field | Research Concept | Required Expertise |

| Smart Textiles/Cosmetotextiles | Microencapsulation of this compound for controlled release from fabrics. semanticscholar.org | Polymer Chemistry, Textile Engineering, Dermatology. |

| Advanced Building Materials | Incorporation of this compound as a phase change material for thermal energy storage. kfupm.edu.sa | Materials Science, Chemical Engineering, Architectural Engineering. |

| Biomedical Engineering | Development of biocompatible nanoemulsions for targeted drug delivery. | Pharmaceutical Sciences, Chemical Engineering, Biomedical Engineering. |

Q & A

Q. What are the standard laboratory methods for synthesizing Hexyldecyl Stearate, and how can reaction efficiency be quantified?

this compound is synthesized via esterification between stearic acid (C18:0 fatty acid) and 2-hexyldecanol. Common methods include acid-catalyzed Fischer esterification (e.g., using sulfuric acid or p-toluenesulfonic acid) or enzymatic catalysis. Reaction efficiency is quantified using gas chromatography (GC) to measure unreacted fatty acid or alcohol, or by calculating ester yield via titration of residual acid value . For reproducibility, ensure anhydrous conditions and monitor reaction kinetics using FTIR to track ester carbonyl peak formation (~1740 cm⁻¹) .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- FTIR : Confirms ester functional groups (C=O stretch at ~1740 cm⁻¹) and absence of hydroxyl peaks from unreacted alcohol.

- NMR : ¹H NMR (δ 4.0–4.2 ppm for ester-linked CH₂ groups) and ¹³C NMR (δ 170–175 ppm for ester carbonyl) verify structure.

- GC-MS : Detects trace impurities (e.g., residual stearic acid or alcohols) with a DB-5 column and electron ionization.

- HPLC-ELSD : Quantifies purity using reverse-phase C18 columns and evaporative light scattering detection .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

While this compound is generally low in acute toxicity, its potential to cause skin irritation (noted in cosmetic studies) requires in vitro assays like the EpiDerm™ model to assess irritation thresholds. Use PPE (gloves, goggles) during synthesis, and adhere to waste disposal guidelines for ester compounds. Ecotoxicity data are limited; default to precautionary measures (e.g., avoid aquatic release) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported surfactant properties of this compound across studies?

Discrepancies in critical micelle concentration (CMC) or emulsification efficacy may arise from variations in:

- Purity : Industrial-grade vs. pharmaceutical-grade material (trace alcohols or acids alter surface activity).